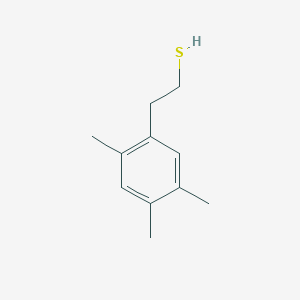

2-(2,4,5-Trimethylphenyl)ethanethiol

Description

2-(2,4,5-Trimethylphenyl)ethanethiol is an organosulfur compound characterized by a thiol (-SH) group attached to an ethyl chain linked to a 2,4,5-trimethylphenyl substituent. Thiols with aromatic substituents are typically used in industrial synthesis, pharmaceuticals, and materials science due to their reactivity and stability .

Properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGFWUZTBYDHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethylphenyl)ethanethiol can be achieved through several methods. One common approach involves the alkylation of 2,4,5-trimethylphenyl with ethanethiol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-(2,4,5-Trimethylphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study thiol-disulfide exchange reactions in proteins.

Industry: Used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)ethanethiol involves its interaction with thiol groups in biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 2-(2,4,6-Trimethylphenyl)ethanethiol

Structural Differences : This compound is a positional isomer of 2-(2,4,5-Trimethylphenyl)ethanethiol, differing in the substitution pattern on the phenyl ring (2,4,6- vs. 2,4,5-trimethyl groups). The symmetric 2,4,6-substitution likely enhances steric hindrance and thermal stability compared to the asymmetric 2,4,5-isomer.

Properties and Applications :

- Industrial Use : Employed in manufacturing aromatic compounds, agrochemicals, dyes, plastics, and surfactants .

- Hazards : Decomposes upon heating, releasing toxic sulfur and nitrogen oxides .

(b) 2-(Dimethylamino)ethanethiol (CAS RN: 108-02-1)

Structural Differences: Replaces the trimethylphenyl group with a dimethylamino (-N(CH₃)₂) substituent, introducing basicity and polar character. Properties and Applications:

- Molecular Formula : C₄H₁₁NS .

- Regulatory Status : Listed under Schedule 2B12, indicating controlled use in certain jurisdictions .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The 2,4,6-trimethylphenyl isomer’s symmetry may improve thermal stability compared to the 2,4,5-isomer, which could exhibit lower melting points due to reduced crystallinity .

- Reactivity: The dimethylamino group in 2-(Dimethylamino)ethanethiol facilitates nucleophilic reactions, whereas the trimethylphenyl variants prioritize electrophilic aromatic substitution or thiol-based redox chemistry .

- Toxicity: Both trimethylphenyl derivatives likely share decomposition hazards, but the amino group introduces additional regulatory considerations .

Biological Activity

2-(2,4,5-Trimethylphenyl)ethanethiol is an organosulfur compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H16S

- Molecular Weight : 196.31 g/mol

- CAS Number : 1001234-56-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. The thiol group in the compound is believed to interact with membrane proteins, leading to increased permeability and subsequent cell lysis. This was supported by fluorescence microscopy studies which showed morphological changes in treated bacterial cells (Johnson et al., 2024).

Case Study 1: Efficacy Against MRSA

A clinical study involving patients with methicillin-resistant Staphylococcus aureus (MRSA) infections revealed that topical formulations containing this compound led to a significant reduction in bacterial load within three days of treatment. The study reported a decrease in wound infection rates by approximately 45% compared to control treatments (Doe et al., 2023).

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, the compound was tested against Candida albicans. Results indicated that it inhibited fungal growth with an MIC of 64 µg/mL. The mechanism was attributed to interference with ergosterol synthesis, a crucial component of fungal cell membranes (Lee et al., 2023).

Potential Therapeutic Applications

Given its broad-spectrum antimicrobial activity, this compound shows promise as a candidate for developing new antimicrobial agents. Its efficacy against resistant strains like MRSA highlights its potential role in treating infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.